AG-490's Unique 'Negative Selectivity' vs. Src-Family Kinases Relative to Pan-Kinase Inhibitors
AG-490 differentiates itself from many broad-spectrum kinase inhibitors through a specific lack of activity against a defined panel of Src-family kinases. While it inhibits JAK2 and EGFR, AG-490 exhibits no inhibitory effect on Lck, Lyn, Btk, Syk, and Src . This 'negative selectivity' profile is critical for studies in T cells and B cells, where Src-family kinases are central to antigen receptor signaling.
| Evidence Dimension | Kinase inhibition (qualitative) |
|---|---|
| Target Compound Data | No inhibition of Lck, Lyn, Btk, Syk, Src |
| Comparator Or Baseline | Other multi-kinase inhibitors (e.g., Staurosporine, Dasatinib) inhibit these Src-family kinases |
| Quantified Difference | Absence of inhibitory activity vs. presence of potent inhibition in comparator class |
| Conditions | In vitro kinase assays as reported in vendor datasheets and primary literature |
Why This Matters
This lack of Src-family activity allows researchers to study JAK-STAT signaling in lymphocytes without confounding effects from TCR or BCR signaling blockade, a key advantage for immunology-focused procurement.
